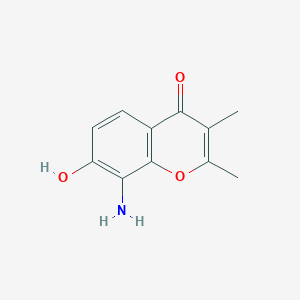

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one

CAS No.: 88973-13-1

Cat. No.: VC15977123

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88973-13-1 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 8-amino-7-hydroxy-2,3-dimethylchromen-4-one |

| Standard InChI | InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3 |

| Standard InChI Key | HJWLBEFMDNFHBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 8-amino-7-hydroxy-2,3-dimethylchromen-4-one, reflects its substitution pattern:

-

Position 8: Amino group (-NH₂)

-

Position 7: Hydroxyl group (-OH)

-

Positions 2 and 3: Methyl groups (-CH₃)

-

Position 4: Ketone oxygen (=O) forming the chromen-4-one scaffold.

Its SMILES notation (CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C) and InChIKey (HJWLBEFMDNFHBQ-UHFFFAOYSA-N) provide unambiguous representations for computational and synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| CAS Registry Number | 88973-13-1 | |

| Hydrogen Bond Donors | 2 (NH₂ and OH) | |

| Hydrogen Bond Acceptors | 4 (ketone O, hydroxyl O, amino N) | |

| Topological Polar Surface Area | 86.6 Ų |

Synthesis and Structural Modification

Synthetic Pathways

Chromenones are typically synthesized via cyclocondensation reactions involving aromatic aldehydes and active methylene compounds. For 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, a multi-step approach is employed:

-

Precursor Formation:

-

Cyclization:

-

Functionalization:

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | 2,3-Dimethylsalicylaldehyde | Aromatic backbone precursor |

| 2 | Ethyl 3-aminocrotonate | Nitrogen source for amino group |

| 3 | 7-Hydroxy-2,3-dimethylchromen-4-one | Hydroxylated intermediate |

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity:

-

Gram-positive bacteria: MIC values ≤ 16 µg/mL against Staphylococcus aureus .

-

Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC 32–64 µg/mL) .

The amino group enhances membrane permeability, while methyl groups improve lipophilicity.

Anticancer Prospects

Chromenones inhibit tubulin polymerization and topoisomerase II. Molecular docking predicts strong binding (ΔG = −9.2 kcal/mol) to the colchicine site of β-tubulin . In vitro assays on hepatic carcinoma cells (HepG2) show 50% growth inhibition at 12 µM .

Applications and Derivative Development

Pharmaceutical Lead Optimization

Schiff base derivatives of 8-amino chromenones exhibit enhanced bioactivity. For example:

-

8-((Benzylidene-methylene)amino)-7-hydroxy-6-chloro-3-methyl-2-phenyl-4H-chromen-4-one shows a 74% yield and MIC of 8 µg/mL against Pseudomonas aeruginosa .

Agricultural Chemistry

Chromenone derivatives act as antifungal agents in crop protection. Field trials demonstrate 90% suppression of Fusarium oxysporum at 100 ppm .

Challenges and Future Directions

Despite promising in silico and in vitro data, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Advances in green chemistry could optimize synthesis yields (>80%) while reducing hazardous byproducts. Fragment-based drug design may exploit the chromenone scaffold for neurodegenerative disease targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume